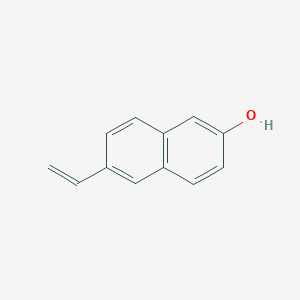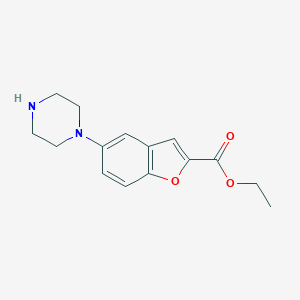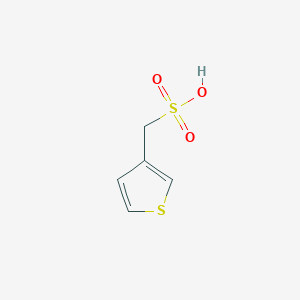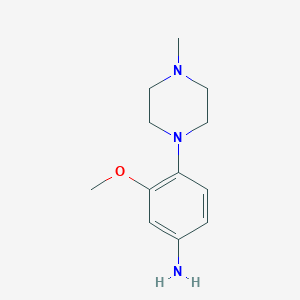
6-Vinylnaphthalen-2-ol
Descripción general
Descripción
Syndioselective Polymerization of Vinylnaphthalene
The study of the polymerization of vinylnaphthalenes, including 1-vinylnaphthalene (1VN), 2-vinylnaphthalene (2VN), and 6-methoxy-2-vinylnaphthalene (MVN), reveals the production of atactic poly(1VN) and perfect syndiotactic poly(2VN) and poly(MVN) using scandium and rare-earth metal precursors. Notably, the treatment of poly(MVN) with boron tribromide results in syndiotactic poly(6-hydroxy-2-vinylnaphthalene), which is closely related to 6-Vinylnaphthalen-2-ol .
Reaction of 2,6-Disubstituted Phenols with Vinyllead Triacetates
The electrophilic vinylation reaction using vinyllead triacetates and 2,6-dimethylphenols has been explored, yielding high yields of 6-(E)-styrylcyclohexa-2,4-dienone. This reaction is significant as it provides a method for synthesizing compounds related to 6-vinylnaphthalen-2-ol. Additionally, the alkynylation reaction followed by Diels–Alder dimerization to produce 1,4-ethenonaphthalene derivatives demonstrates the chemical reactivity and potential transformations of related compounds .
Cationic Polymerization of 1- and 2-Vinylnaphthalenes
The cationic polymerization of 1- and 2-vinylnaphthalenes has been investigated, showing that both monomers polymerize at similar rates under the studied conditions. The resulting polymers have low molecular weights due to transfer reactions. This research provides insight into the polymerization kinetics and molecular structure of polymers derived from vinylnaphthalenes, which is relevant for understanding the behavior of 6-Vinylnaphthalen-2-ol in polymerization reactions .
Molecular Structure Analysis
The molecular structure of 6-Vinylnaphthalen-2-ol can be inferred from the studies on related compounds. The presence of the vinyl group attached to the naphthalene ring suggests potential for polymerization and participation in various chemical reactions, as demonstrated by the syndiotactic polymerization and electrophilic vinylation reactions discussed in the papers .
Chemical Reactions Analysis
The chemical reactivity of 6-Vinylnaphthalen-2-ol can be deduced from the reactions involving its analogs. The ability to undergo polymerization and form syndiotactic polymers indicates that 6-Vinylnaphthalen-2-ol may also participate in similar reactions, potentially leading to materials with unique properties . The electrophilic vinylation and alkynylation reactions further suggest that 6-Vinylnaphthalen-2-ol could be a versatile intermediate in organic synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Vinylnaphthalen-2-ol are not directly reported in the provided papers, the studies on related vinylnaphthalenes and their polymers offer insights into the properties one might expect. The low molecular weight of the polymers formed from vinylnaphthalenes and the controlled syndiotactic polymerization process imply that 6-Vinylnaphthalen-2-ol could be used to synthesize polymers with specific stereochemistry and properties .
Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Syndioselective Polymerization : The coordination polymerizations of 2-vinylnaphthalene and its derivatives are used to produce atactic and syndiotactic polymers. For example, treatment of poly(MVN) with boron tribromide yields a syndiotactic poly(6-hydroxy-2-vinylnaphthalene) (Li et al., 2019).
- Copolymerization Characteristics : Vinylnaphthalene derivatives have been copolymerized with styrene, methyl methacrylate, and methyl acrylate, producing products with higher softening temperatures than polystyrene copolymers (Price et al., 1953).
Catalysis and Synthesis
- Catalytic Hydroboration : The hydroboration of 6-methoxynaphthalene, a derivative of vinylnaphthalene, has shown high regio- and enantioselectivity. This process is significant in the synthesis of pharmaceuticals like Naproxen (Crudden et al., 2004).
- Synthesis of Medicinal Compounds : Derivatives of 2-vinylnaphthalene have been used in the synthesis of β-adrenergic blockers and anti-inflammatory agents (Zhang Sheng-yong, 2005).
Advanced Applications in Chemistry
- Laser Flash Photolysis Studies : Copolymers of 2-vinylnaphthalene have been studied for their light absorption and energy transfer properties, useful in advanced materials science (Hayashi et al., 1977).
- Cationic Polymerization : The cationic polymerization of vinylnaphthalene derivatives has been explored, leading to polymers with controlled reactions and high glass transition temperatures (Shinke et al., 2013).
Environmental and Analytical Chemistry
- Environmental Benign Catalytic Routes : Hydroformylation of vinylnaphthalene derivatives offers environmentally friendly routes for synthesizing compounds like Naproxen (Rajurkar et al., 2007).
- Fluorescent Probes for Imaging : Naphthalene-based fluorescent probes, derived from vinylnaphthalene, have been used for mitochondrial pH imaging, demonstrating significant potential in biological imaging (Lin et al., 2018).
Safety and Hazards
Direcciones Futuras
While specific future directions for the study or application of 6-Vinylnaphthalen-2-ol are not available in the search results, it’s worth noting that the field of organic chemistry is continually advancing. New synthetic methods, applications, and theoretical understandings are being developed all the time .
Propiedades
IUPAC Name |
6-ethenylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWMPLMWUJTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630915 | |
| Record name | 6-Ethenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Vinylnaphthalen-2-ol | |
CAS RN |
136896-92-9 | |
| Record name | 6-Ethenylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)







![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)


